molecular formula C8H12N2 B2392188 (1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile CAS No. 185985-36-8

(1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile

Cat. No.: B2392188
CAS No.: 185985-36-8
M. Wt: 136.198
InChI Key: BXDHBYQLGINUKZ-RNLVFQAGSA-N
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Description

(1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a nitrile group. The presence of these functional groups makes it an interesting target for synthetic chemists and researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methodologies developed for the preparation of the bicyclo[3.2.1]octane system can be adapted for large-scale production. These methods often involve selective fragmentation of functionalized tricyclo[3.2.1.02,7]octane derivatives or intramolecular cyclopropanation of double bonds .

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

    Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions can convert the nitrile group to an amine.

Scientific Research Applications

(1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The nitrile group can also participate in various biochemical pathways, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a nitrogen atom and a nitrile group in (1R,5S)-8-Azabicyclo[321]octane-3-carbonitrile makes it unique among similar compounds

Properties

IUPAC Name

(1S,5R)-8-azabicyclo[3.2.1]octane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-5-6-3-7-1-2-8(4-6)10-7/h6-8,10H,1-4H2/t6?,7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDHBYQLGINUKZ-IEESLHIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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